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Compound of Interest

Compound Name: 2-Hydroxybenzonitrile

Cat. No.: B7725056

Introduction

2-Hydroxybenzonitrile, also known as salicylonitrile, is an organic compound with the
chemical formula C7HsNO.[1] It is a valuable building block in the synthesis of various
pharmaceuticals and other fine chemicals. The structural elucidation and purity assessment of
2-hydroxybenzonitrile rely heavily on modern spectroscopic techniques, including Nuclear
Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry
(MS). This guide provides an in-depth overview of the spectroscopic data for 2-
hydroxybenzonitrile and the experimental protocols for their acquisition, tailored for
researchers and professionals in the field of drug development and chemical sciences.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. For 2-hydroxybenzonitrile, both *H and 3C NMR are
routinely employed.

'H NMR (Proton NMR) Data

Proton NMR provides information about the number of different types of protons, their chemical
environment, and their proximity to other protons in the molecule.
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Chemical Shift (, ppm) Multiplicity Assignment

~7.50 Doublet Aromatic Proton
~7.47 Triplet Aromatic Proton
~7.06 Triplet Aromatic Proton
~6.96 Doublet Aromatic Proton
~6.85 Broad Singlet Hydroxyl Proton (-OH)

(Data sourced from CDClIs

solvent)[2]

3C NMR (Carbon-13 NMR) Data

Carbon-13 NMR provides information about the different carbon environments within the

molecule.

Chemical Shift (8, ppm)

Assignment

160.7 C-OH (Carbon attached to hydroxyl group)
134.5 Aromatic CH

133.8 Aromatic CH

121.1 Aromatic CH

118.9 C=N (Nitrile carbon)

116.8 Aromatic CH

103.4 C-CN (Carbon attached to nitrile group)

(Data sourced from CDCIs solvent)[2]

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring high-quality NMR spectra of 2-hydroxybenzonitrile is as

follows:
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e Sample Preparation:

For *H NMR, dissolve 5-10 mg of 2-hydroxybenzonitrile in approximately 0.5-0.7 mL of a
deuterated solvent (e.g., chloroform-d, CDCls).[3][4]

For 3C NMR, a more concentrated sample is preferred, typically 20-50 mg of the
compound in the same amount of solvent.[3]

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (6 = 0.00 ppm).[3][5]

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a
clean, dry 5 mm NMR tube to remove any particulate matter.[4]

e Instrumental Parameters:

The spectra are typically acquired on a spectrometer operating at a field strength of 300
MHz or higher for *H NMR.[6]

The chemical shifts are reported in parts per million (ppm) relative to the internal standard.

[7]

For 13C NMR, proton decoupling is commonly used to simplify the spectrum to a series of
singlets, one for each unique carbon atom.[8]

» Data Processing:

o

The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier
transform.[3]

The spectrum is then phased and baseline corrected.

The chemical shifts of the peaks are referenced to the internal standard. For 3C NMR in
CDCls, the solvent peak at 77.16 ppm can also be used as a reference.[3][6]

Integration of the signals in the *H NMR spectrum is performed to determine the relative
ratios of the protons.[3]
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation at various frequencies corresponding to molecular

vibrations.
Frequency (cm~1) Vibrational Mode
3500-3300 (broad) O-H stretch (hydroxyl group)
3070 Aromatic C-H stretch
2230 C=N stretch (nitrile group)
1585, 1495, 1460 C=C ring stretch (aromatic ring)

(Data represents typical values for 2-

cyanophenol)[2]

Experimental Protocol for IR Spectroscopy

As 2-hydroxybenzonitrile is a solid at room temperature, the following methods are suitable
for sample preparation:

e Potassium Bromide (KBr) Pellet Method:

Grind a small amount (1-2 mg) of 2-hydroxybenzonitrile with approximately 100-200 mg

o

of dry, spectroscopic grade KBr using an agate mortar and pestle.[2][9]

o

The mixture should be ground to a fine, homogeneous powder.

Place the powder in a pellet press and apply high pressure (several tons) to form a thin,

[¢]

transparent or translucent pellet.[9][10]

[¢]

Place the pellet in the sample holder of the IR spectrometer.
o Attenuated Total Reflectance (ATR) Method:

o Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond).[11]
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o Apply pressure using the instrument's pressure arm to ensure good contact between the
sample and the crystal.

o This method requires minimal sample preparation.

o Data Acquisition:

o Record a background spectrum of the empty sample holder (for KBr pellet) or the clean
ATR crystal.[2][12]

o Place the sample in the spectrometer and acquire the sample spectrum.

o The instrument's software automatically subtracts the background spectrum from the
sample spectrum to produce the final IR spectrum. The data is typically collected in the
range of 4000-400 cm~1.[2]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of
ilonized molecules. It provides information about the molecular weight and elemental
composition of a compound, as well as structural information from its fragmentation pattern.

m/z (Mass-to-Charge Ratio) Assignment Relative Intensity (%)
119 [M]* (Molecular lon) 100
92 [M-HCN]* 12.5
91 [M-COJ* 91.4
64 [CsHa]* 315
63 [CsH3]* 22.2

(Data from Electron lonization

Mass Spectrometry)[13]

Experimental Protocol for Mass Spectrometry

A general protocol for obtaining a mass spectrum of 2-hydroxybenzonitrile is as follows:
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e Sample Introduction:

o The sample can be introduced into the mass spectrometer via a direct insertion probe for
solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS)
for samples in solution.[2]

¢ lonization:

o Electron lonization (EI): This is a common technique for volatile compounds. The sample
is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and
fragmentation.[2]

o Electrospray lonization (ESI): This is a soft ionization technique suitable for LC-MS, where
the sample in solution is sprayed through a charged capillary, creating charged droplets
from which ions are desorbed.[11][14]

e Mass Analysis:

o The generated ions are accelerated and separated based on their m/z ratio by a mass
analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).[14][15]

» Data Acquisition and Analysis:

o The detector records the abundance of ions at each m/z value, generating a mass
spectrum.[14]

o The peak with the highest m/z value often corresponds to the molecular ion [M]*, which
provides the molecular weight of the compound.[14]

o The fragmentation pattern provides a "fingerprint" that can be used for structural
elucidation and confirmation.[14]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound like 2-hydroxybenzonitrile.
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Caption: A generalized workflow for the spectroscopic analysis of 2-hydroxybenzonitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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